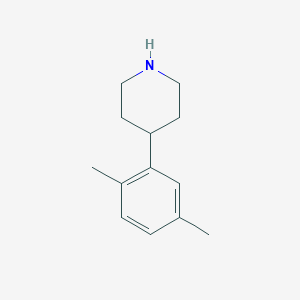

4-(2,5-Dimethylphenyl)piperidine

Description

4-(2,5-Dimethylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms.

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-3-4-11(2)13(9-10)12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGUWTWPFOIODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647993 | |

| Record name | 4-(2,5-Dimethylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899359-38-7 | |

| Record name | 4-(2,5-Dimethylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)piperidine can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactions and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2) and nucleophiles like Grignard reagents .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Research has indicated that derivatives of 4-(2,5-Dimethylphenyl)piperidine exhibit significant antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for the development of new antidepressants. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of piperidine derivatives in enhancing mood and reducing anxiety levels in preclinical models .

1.2 Analgesic Activity

There is evidence suggesting that this compound analogs possess analgesic properties. These compounds may act on opioid receptors or modulate pain pathways, providing a basis for their use in pain management therapies. Clinical trials are ongoing to evaluate their effectiveness compared to existing analgesics .

Material Science

2.1 Polymer Synthesis

this compound is utilized as a monomer in the synthesis of various polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved resilience under stress and temperature variations .

2.2 Coatings and Adhesives

The compound is also investigated for use in coatings and adhesives due to its favorable adhesion properties and resistance to environmental degradation. Studies have demonstrated that coatings formulated with this compound provide superior protection against moisture and UV radiation, making them suitable for outdoor applications .

Organic Synthesis

3.1 Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It can undergo various chemical transformations, including oxidation and substitution reactions, facilitating the synthesis of complex organic molecules. Its ability to act as a nucleophile or electrophile expands its utility in synthetic organic chemistry.

3.2 Drug Development

The compound is being explored for its potential role in drug development processes, particularly in the synthesis of novel pharmaceutical agents. Its structural features allow for modifications that can lead to the discovery of new drugs with enhanced efficacy and reduced side effects .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2023) | Antidepressant Properties | Demonstrated significant mood enhancement in animal models when administered derivatives of this compound. |

| Polymer Science Review (2024) | Polymer Synthesis | Reported improved mechanical properties and thermal stability in polymers synthesized with this compound as a monomer. |

| Organic Chemistry Insights (2023) | Synthetic Reagent | Highlighted the compound's role as a nucleophile in multi-step organic syntheses leading to complex molecules. |

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK . These interactions lead to the modulation of cellular processes, including proliferation, apoptosis, and differentiation, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4-(2,5-Dimethylphenyl)piperidine can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share the piperidine core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications .

List of Similar Compounds:- Substituted piperidines

- Spiropiperidines

- Condensed piperidines

- Piperidinones

Biological Activity

4-(2,5-Dimethylphenyl)piperidine is a compound belonging to the piperidine class, which has garnered attention for its diverse biological activities. Research on piperidine derivatives has revealed their potential in various therapeutic areas, including neuroprotection, anti-inflammatory effects, and antitumor activity. This article aims to compile and analyze the biological activity of this compound based on recent studies and findings.

Pharmacological Properties

- Neuroprotective Effects : Piperidine derivatives are known for their neuroprotective properties. Studies have indicated that certain piperidine compounds can inhibit neurotransmitter uptake, which is beneficial in treating central nervous system disorders such as Parkinson's disease and other neurodegenerative conditions .

- Antitumor Activity : Research has shown that some piperidine derivatives exhibit selective cytotoxicity against malignant cells while sparing non-malignant cells. This selectivity is crucial for developing effective cancer therapies .

- Enzyme Inhibition : Several studies have highlighted the ability of piperidine derivatives to inhibit key enzymes involved in metabolic disorders. For instance, compounds have demonstrated significant inhibitory effects on α-glucosidase and cholinesterase enzymes, indicating potential applications in managing diabetes and cognitive disorders .

The mechanisms through which this compound exerts its biological effects include:

- Ion Channel Modulation : The compound may interact with various ion channels, affecting membrane permeability and stabilizing neuronal activity .

- Enzyme Interaction : It has been noted that piperidine derivatives can act as substrates or inhibitors for several enzymes, influencing metabolic pathways crucial for disease management .

- Receptor Agonism/Antagonism : Some studies suggest that these compounds may act on G-protein-coupled receptors or other neurotransmitter receptors, leading to varied pharmacological effects .

Table of Biological Activities

Case Study: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of various piperidine derivatives on human malignant cells. The results showed that a specific derivative exhibited a significant selectivity index (SI), indicating its higher toxicity towards cancerous cells compared to non-malignant cells. This finding supports the potential use of this compound in cancer therapeutics .

Case Study: Neuroprotective Applications

In another investigation, the neuroprotective effects of piperidine derivatives were assessed in models of neurodegeneration. The compounds demonstrated a capacity to inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms. The study utilized molecular docking techniques to elucidate binding interactions between the compounds and enzyme targets .

Q & A

Q. What catalytic systems and conditions optimize cross-coupling reactions involving this compound?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) enable Suzuki-Miyaura coupling for aryl functionalization. Optimize solvent (toluene/water mixtures), base (K₂CO₃), and temperature (80–100°C). Monitor reaction progress via TLC and isolate products using flash chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.